Dimethyl cyclohexylboronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

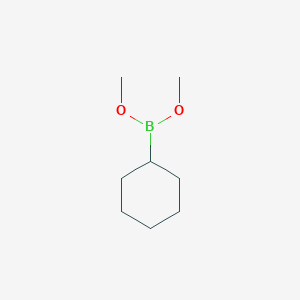

Dimethyl cyclohexylboronate is a boronate ester characterized by a boron atom bonded to two methoxy groups (-OCH₃) and a cyclohexyl group. Boronate esters are widely utilized in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, due to their stability and tunable reactivity . The compound’s structure (hypothetical formula: C₈H₁₅BO₂) suggests moderate air stability compared to boranes, making it suitable for catalytic applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dimethyl cyclohexylboronate, and how can purity be validated?

- Methodology : Synthesis typically involves transesterification or direct boronate ester formation under anhydrous conditions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structural integrity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess chemical purity (>95%), and elemental analysis for boron content .

- Reproducibility : Detailed experimental protocols (solvents, catalysts, reaction times) must be documented in the main text or supplementary materials to enable replication .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability via ¹¹B NMR in protic solvents (e.g., water/methanol mixtures) over time .

Q. What analytical techniques are critical for identifying impurities in this compound?

- Methodology : Use mass spectrometry (MS) coupled with GC or HPLC to detect low-abundance byproducts. Compare retention times and fragmentation patterns against known boronate derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition-state geometries. Validate predictions experimentally by comparing catalytic activity with sterically similar boronate esters .

- Data Interpretation : Correlate computational results with kinetic data (e.g., reaction rates measured via in situ IR spectroscopy) .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Replicate solubility measurements using standardized protocols (e.g., IUPAC-recommended shake-flask method). Account for variables like temperature, solvent purity, and equilibration time. Cross-validate with alternative techniques (e.g., isothermal titration calorimetry) .

- Error Analysis : Quantify uncertainties using error propagation models and report confidence intervals .

Q. How does steric hindrance in this compound influence its selectivity in Suzuki-Miyaura couplings?

- Experimental Design : Compare coupling yields with ortho-substituted aryl halides versus less hindered substrates. Use X-ray crystallography or NOESY NMR to analyze spatial constraints in the boronate structure .

- Contradiction Management : Address discrepancies in literature by testing under identical conditions (catalyst loading, solvent, base) and publishing raw data in supplementary materials .

Q. Data Presentation and Reproducibility Guidelines

Q. What criteria determine whether experimental data should be included in the main text versus supplementary materials?

- Guidelines : Include key characterization data (NMR, purity) for up to five compounds in the main text. Provide extensive datasets (e.g., full kinetic profiles, computational outputs) in supplementary files with descriptive titles and hyperlinks .

Q. How should researchers address irreproducible results in this compound-mediated reactions?

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Comparative Properties of Boron-Containing Compounds

*Hypothetical data inferred from structural analogs.

- Dicyclohexylborane (C₁₂H₂₂B) : A borane with two cyclohexyl groups, this compound is highly reactive and pyrophoric, requiring inert handling. It is used in hydroboration reactions due to its ability to form stable alkylboranes .

- Thexylborane (C₆H₁₈B) : A branched borane with enhanced selectivity for bulky alkenes, enabling stereocontrolled syntheses .

- Cyclohexyl-Containing Dioxaborolanes : These boronates (e.g., CAS 1310384-24-7) feature a cyclic boronate ester, offering enhanced stability and utility in cross-coupling reactions .

Reactivity and Stability

- Boranes vs. Boronates : Boranes (e.g., dicyclohexylborane) are highly reactive and moisture-sensitive, whereas boronates (e.g., this compound) exhibit greater air and thermal stability due to their ester groups .

- Synthetic Utility : Boronates are preferred in catalytic applications (e.g., Suzuki couplings), while boranes excel in stoichiometric transformations (e.g., hydroboration-oxidation) .

Research Findings

- Dicyclohexylborane : Demonstrated efficacy in radical-mediated reactions, such as the addition to alkenes under mild conditions .

- Thexylborane : Selectivity studies show >90% regioselectivity for terminal alkenes in hydroboration .

- Cyclohexylboronate Derivatives : Used in steroid functionalization, highlighting their role in complex molecule synthesis .

Properties

CAS No. |

37981-94-5 |

|---|---|

Molecular Formula |

C8H17BO2 |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

cyclohexyl(dimethoxy)borane |

InChI |

InChI=1S/C8H17BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |

InChI Key |

UNGRQXLGDMMKPQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCCC1)(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.